Estrone sulfamate is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the addition of a sulfamate group, which enhances its pharmacological properties. Estrone sulfamate is primarily studied for its potential in hormone replacement therapy and as an inhibitor of steroid sulfatase, an enzyme involved in the metabolism of estrogens. The compound has garnered interest due to its ability to modulate estrogenic activity in various tissues, making it a candidate for therapeutic applications in conditions influenced by estrogen levels.
Estrone sulfamate is classified as an estrogen sulfamate, a subclass of steroidal compounds. It is synthesized from estrone through the reaction with sulfamoyl chloride or similar reagents. The compound belongs to a broader category of steroid sulfatase inhibitors, which are being explored for their roles in cancer treatment and hormone-related disorders. Its development has been motivated by the need for selective estrogen modulators that can provide therapeutic benefits while minimizing side effects associated with traditional estrogens.
The synthesis of estrone sulfamate has been optimized to improve yield and efficiency. A notable method involves the use of dimethylformamide as both a solvent and base, allowing for a scalable synthesis on a 100-gram scale. This approach utilizes 2,6-di-tert-butylpyridine as a base to facilitate the reaction between estrone and sulfamoyl chloride, effectively protecting hydroxy groups to prevent non-selective esterification and side reactions . The process has been refined to ensure high purity and yield, making it suitable for clinical applications.
Estrone sulfamate has a molecular formula of CHNOS, featuring a steroid backbone typical of estrogens. The structural modifications include the sulfamate group attached to the hydroxyl position of the estrone molecule. This modification alters the compound's solubility and metabolic stability compared to its parent compound.
Estrone sulfamate undergoes various chemical reactions that are crucial for its biological activity. One significant reaction is its hydrolysis by steroid sulfatase, which releases estrone and activates its estrogenic effects . This mechanism highlights the role of estrone sulfamate as a prodrug, wherein it must be metabolized to exert its pharmacological effects effectively.
Additionally, research indicates that modifications to the sulfamate group can influence the compound's inhibitory potency against steroid sulfatase, suggesting potential avenues for developing more effective analogs .
The primary mechanism of action for estrone sulfamate involves its inhibition of steroid sulfatase activity. By blocking this enzyme, estrone sulfamate prevents the conversion of estrone sulfate into active estrone, thereby modulating estrogen levels in tissues . This mechanism is particularly relevant in breast cancer treatment, where estrogen plays a critical role in tumor growth.
In vitro studies have demonstrated that estrone sulfamate can significantly inhibit cell proliferation in estrogen-sensitive breast cancer cell lines, indicating its potential as an anticancer agent .
Relevant analyses confirm that modifications to the structure can enhance or diminish these properties, impacting therapeutic efficacy .
Estrone sulfamate is primarily researched for its applications in:
Clinical evaluations have highlighted its potential as a prodrug for delivering active estrogens selectively while minimizing systemic side effects associated with conventional hormone therapies .
Steroid sulfatase (STS) catalyzes the hydrolysis of steroid sulfates (e.g., estrone sulfate, dehydroepiandrosterone sulfate) into biologically active unconjugated steroids. This enzymatic activity is a critical pathway for intracrine estrogen production in hormone-dependent malignancies such as breast, endometrial, and prostate cancers. Early STS inhibitors, exemplified by danazol (an isoxazole derivative of 17α-ethinyltestosterone), demonstrated only weak inhibitory activity in human studies and lacked therapeutic utility [1] [8]. The field advanced significantly in the 1990s with the strategic shift toward designing mechanism-based irreversible inhibitors. This effort aimed to overcome limitations in potency and metabolic stability inherent in first-generation compounds [6] [8].
The pivotal breakthrough occurred in 1994 with the synthesis of Estrone-3-O-sulfamate (EMATE), which exhibited unprecedented inhibitory potency. In human placental microsomes, EMATE demonstrated an IC₅₀ value of 80 nM, while in MCF-7 breast cancer cells, it achieved >99% inhibition of STS activity at a concentration of 0.1 μM. Crucially, EMATE functioned as a time- and concentration-dependent irreversible inhibitor, distinguishing it from earlier reversible analogs [2] [3] [8]. Its oral bioavailability was demonstrated in rodent models, where a single 10 mg/kg dose suppressed hepatic STS activity by >99%, with effects persisting for over seven days [4] [8]. However, despite its biochemical efficacy, EMATE displayed unexpected and potent estrogenic activity in vivo, exceeding even ethinylestradiol. This profound estrogenicity, later attributed to STS-mediated liberation of free estrone from the sulfamate prodrug, precluded its development as an anticancer agent but validated STS as a high-value therapeutic target [4] [7] [8].
EMATE’s limitations spurred the development of non-estrogenic, clinically viable STS inhibitors. This culminated in Irosustat (STX64, 667Coumate, BN83495), a tricyclic coumarin-based aryl O-sulfamate. Irosustat retained nanomolar inhibitory potency (IC₅₀ = 8 nM in placental microsomes) and oral bioavailability but lacked estrogenic effects, becoming the first STS inhibitor to enter clinical trials [3] [7] [8].
Table 1: Evolution of Key Steroid Sulfatase Inhibitors
Generation | Representative Compound | Chemical Class | Key Properties | Limitations |
---|---|---|---|---|
First | Danazol | Isoxazole Steroid | Weak STS inhibition; Limited in vivo efficacy | Low potency; Off-target effects |
Second | EMATE | Steroidal Aryl Sulfamate | Irreversible; IC₅₀ = 80 nM (microsomes); Oral bioavailability | Potent estrogenicity |
Third | Irosustat | Non-Steroidal Sulfamate | Irreversible; IC₅₀ = 8 nM (microsomes); Non-estrogenic | Clinical efficacy under investigation |
EMATE’s significance extends beyond its historical role as a potent STS inhibitor; it fundamentally established the aryl O-sulfamate group (–OSO₂NH₂) as a privileged pharmacophore for irreversible STS inhibition. Mechanistic studies revealed that EMATE acts as a substrate for STS. The enzyme catalyzes the elimination of the sulfamate group, generating a highly reactive quinone methide intermediate. This electrophilic species alkylates nucleophilic residues (e.g., lysine, histidine) within the STS active site, leading to permanent enzyme inactivation [3] [7]. This mechanism underpins the characteristic time- and concentration-dependent inhibition observed with EMATE and its analogs [2] [3].
The discovery of the sulfamate pharmacophore enabled extensive structure-activity relationship (SAR) studies to optimize potency and eliminate estrogenicity:
Table 2: Impact of Structural Modifications on Estrone Sulfamate (EMATE) Properties
Modification Site | Example Substituent/Change | Effect on STS IC₅₀ (vs EMATE) | Effect on Estrogenicity | Notes |
---|---|---|---|---|
4-Position (A-ring) | Nitro (-NO₂) | >> Increased (0.5 nM) | Significantly Reduced | Strong electron-withdrawing group enhances mechanism |
2-Position (A-ring) | Bromo (-Br) | Increased | Abolished | Balances potency and lack of estrogenicity |
2-Position (A-ring) | n-Propyl (-CH₂CH₂CH₃) | Slightly Reduced | Abolished | Improved pharmaceutical properties |
17-Position (D-ring) | Deletion of C=O (17-deoxy) | Reduced | Abolished | Confirms C17 not essential for STS binding |
D-ring Replacement | 16,17-Seco-imide (STX213) | Retained/Increased (1 nM) | Absent | High lipophilicity enhances cell penetration |
The aryl O-sulfamate pharmacophore, pioneered by EMATE, exhibits remarkable versatility, operating through distinct mechanisms (STS inhibition, carbonic anhydrase inhibition, NEDD8-activating enzyme inhibition) and conferring favorable pharmacokinetic properties like oral absorption and metabolic stability [3] [7]. While EMATE itself was unsuitable for oncology, its legacy is evident in clinical candidates like Irosustat for hormone-dependent cancers and PGL2001 (E2MATE) – an estradiol sulfamate derivative exploiting STS-mediated activation for uterine-targeted estrogen delivery in endometriosis therapy [3] [7]. EMATE thus redefined the medicinal chemistry of STS inhibition, establishing a foundational pharmacophore that continues to drive therapeutic innovation in oncology and women’s health.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4